4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a thienopyrazole core, which is fused with a benzamide moiety and substituted with a phenoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which plays a crucial role in cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cells. This mechanism is often exploited in the development of cancer treatments.
Biochemical Pathways
CDK2 is involved in the G1-S and G2-M transitions of the cell cycle, and its inhibition can lead to cell cycle arrest .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . This suggests that the compound might have similar effects, potentially leading to cell death or growth inhibition in certain cell types.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate thieno and pyrazole precursors under acidic or basic conditions. The reaction often requires a catalyst such as palladium or copper to facilitate the cyclization process.
Substitution Reactions: The phenoxyphenyl group is introduced through a substitution reaction, often using a halogenated phenoxyphenyl compound and a suitable base like potassium carbonate.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the intermediate compound with 4-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound exhibits potential as a bioactive molecule, with studies investigating its role as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary research suggests its potential in therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 4-methyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 4-methyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Uniqueness
The uniqueness of 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its phenoxyphenyl substitution, which imparts distinct electronic and steric properties. This modification can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-17-7-9-18(10-8-17)25(29)26-24-22-15-31-16-23(22)27-28(24)19-11-13-21(14-12-19)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLNPVHTVANAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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